A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of N-methyl-3-piperidin-1-ylpropan-1-amine (CAS 86010-41-5)
A Senior Application Scientist's Guide to the Structural Elucidation and Confirmation of N-methyl-3-piperidin-1-ylpropan-1-amine (CAS 86010-41-5)
Introduction
The process of structure elucidation is akin to solving a complex puzzle, where each analytical technique provides a unique set of clues.[1] By combining data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can piece together the molecular formula, identify functional groups, and map the precise connectivity of every atom within the molecule.[2][3]
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into the intricacies of atomic connectivity, the first priority is to establish the compound's molecular formula and its Index of Hydrogen Deficiency (IHD). This foundational information drastically narrows the field of potential structures.
High-Resolution Mass Spectrometry (HRMS)
Rationale: High-Resolution Mass Spectrometry is the definitive technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition.[4][5] Unlike low-resolution MS, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), enabling the differentiation between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like amines, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: Acquire the mass spectrum on a high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Processing: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the exact mass of this ion and subsequently determine the most plausible elemental composition.
Expected Data & Interpretation: For N-methyl-3-piperidin-1-ylpropan-1-amine (C₉H₂₀N₂), the expected monoisotopic mass is 156.1626 Da. The HRMS experiment should yield a prominent [M+H]⁺ ion at m/z 157.1705.
| Parameter | Expected Value |
| Molecular Formula | C₉H₂₀N₂ |
| Exact Mass (M) | 156.1626 Da |
| [M+H]⁺ (observed) | ~157.1705 m/z |
Index of Hydrogen Deficiency (IHD)
The IHD, or degree of unsaturation, provides insight into the number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula:
IHD = C - H/2 - X/2 + N/2 + 1
For C₉H₂₀N₂: IHD = 9 - 20/2 + 2/2 + 1 = 9 - 10 + 1 + 1 = 1
An IHD of 1 is consistent with the presence of one ring or one double bond. This aligns perfectly with the proposed structure containing a single piperidine ring.
Part 2: Functional Group Identification - The Infrared Signature
Rationale: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[6][7] It is exceptionally useful for identifying the presence or absence of specific functional groups.[8]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation: The IR spectrum of N-methyl-3-piperidin-1-ylpropan-1-amine is expected to exhibit several key absorption bands that are characteristic of its structure.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Interpretation |
| 3300 - 3500 | N-H stretch | A weak to medium band in this region would confirm the presence of the secondary amine. |
| 2950 - 2800 | C-H stretch | Strong, sharp peaks characteristic of sp³ C-H bonds in the piperidine ring and propyl chain. |
| ~2750 | C-H stretch | A "Bohlmann band" may be present, which is characteristic of a C-H bond anti-periplanar to a lone pair on a nitrogen atom in a saturated heterocyclic system. |
| 1470 - 1430 | C-H bend | Bending vibrations (scissoring) of the CH₂ groups. |
| 1150 - 1050 | C-N stretch | Stretching vibrations corresponding to the C-N bonds of the tertiary and secondary amines. |
The absence of strong absorptions around 1700 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C), or 2250 cm⁻¹ (C≡N) would provide strong evidence against the presence of these functional groups, further corroborating the IHD calculation.
Part 3: Mapping the Carbon-Hydrogen Framework - 1D and 2D NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9][10] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.[11][12]
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical to avoid large interfering signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | t | 2H | H-3' |
| ~2.4 | s | 3H | N-CH₃ |
| ~2.3-2.5 | m | 4H | H-2, H-6 (piperidine) |
| ~2.3 | t | 2H | H-1' |
| ~1.7 | m | 2H | H-2' |
| ~1.5-1.6 | m | 4H | H-3, H-5 (piperidine) |
| ~1.4 | m | 2H | H-4 (piperidine) |
| Variable | br s | 1H | N-H |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.
¹³C NMR and DEPT Spectroscopy
Rationale: ¹³C NMR provides a count of the unique carbon environments in the molecule.[13] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~58 | Positive | C-1' |
| ~55 | Negative | C-2, C-6 (piperidine) |
| ~48 | Negative | C-3' |
| ~36 | Positive | N-CH₃ |
| ~28 | Negative | C-2' |
| ~26 | Negative | C-4 (piperidine) |
| ~24 | Negative | C-3, C-5 (piperidine) |
2D NMR: COSY and HSQC
Rationale: Two-dimensional NMR experiments are crucial for unambiguously assigning protons and carbons by revealing their correlations.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.
Expected Correlations:
-
COSY: Cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3'. Within the piperidine ring, correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4 would be observed.
-
HSQC: Each proton signal (except the N-H) will show a correlation to its corresponding carbon signal as listed in the tables above, confirming the C-H attachments.
Part 4: Final Confirmation and Fragmentation Analysis - Tandem Mass Spectrometry (MS/MS)
Rationale: While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[14][15] The fragmentation pattern is a unique fingerprint of the molecule's structure.
Experimental Protocol:
-
Instrument Setup: Using the same HRMS setup, select the [M+H]⁺ ion (m/z 157.17) as the precursor ion.
-
Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fragment Analysis: Acquire the mass spectrum of the resulting fragment ions.
Predicted Fragmentation Pattern: The most likely fragmentation pathways for N-methyl-3-piperidin-1-ylpropan-1-amine would involve cleavage of the C-C and C-N bonds. Key expected fragments include:
| m/z | Proposed Fragment Structure |
| 84.0813 | [C₅H₁₀N]⁺ - Piperidine ring fragment from cleavage of the C-N bond. |
| 73.0918 | [C₄H₁₁N]⁺ - Fragment from cleavage between C-2' and C-3'. |
| 58.0657 | [C₃H₈N]⁺ - Iminium ion from cleavage adjacent to the secondary amine. |
The presence of these specific fragments would provide definitive evidence for the connectivity of the piperidine ring, the propyl chain, and the N-methyl group.
Workflow Visualization
The logical flow of the structural elucidation process can be visualized as follows:
Caption: A logical workflow for the comprehensive structural elucidation of an organic molecule.
Conclusion
The structural elucidation of a chemical entity is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the outlined workflow—starting with the determination of the molecular formula by HRMS, identifying key functional groups with FTIR, meticulously mapping the atomic connectivity through a suite of 1D and 2D NMR experiments, and finally confirming the proposed structure via MS/MS fragmentation—we can establish the identity of CAS 86010-41-5 as N-methyl-3-piperidin-1-ylpropan-1-amine with the highest degree of scientific confidence. Each step in this process serves to validate the others, creating a self-consistent and robust structural proof that is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (n.d.). Patsnap.
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
- What is Mass Spectrometry? (n.d.). Broad Institute.
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.
- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.
- N-Methyl-3-(1-piperidinyl)-1-propanamine | CAS#:86010-41-5. (n.d.). Chemsrc.
- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
- Mass spectrometry - Wikipedia. (n.d.). Wikipedia.
- N-methyl-3-piperidin-1-ylpropan-1-amine | 86010-41-5. (n.d.). LGC Standards.
- Cas no 86010-41-5 (N-methyl-3-piperidin-1-ylpropan-1-amine). (n.d.). ECHEMI.
- METHYL-(3-PIPERIDIN-1-YL-PROPYL)-AMINE | 86010-41-5. (n.d.). LookChem.
- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
- Structure Elucidation in Organic Chemistry. (2016, January 15). Wiley Analytical Science.
- Chemical Product Catalog. (n.d.). Chemicalbook.
- How is mass spectroscopy used to determine molecular structure? (2019, October 22). Quora.
- SPECTROSCOPY AND STRUCTURE DETERMINATION. (n.d.). University of Calgary.
- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). National Institutes of Health.
- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. fiveable.me [fiveable.me]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 5. sydney.edu.au [sydney.edu.au]
- 6. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. azooptics.com [azooptics.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]

